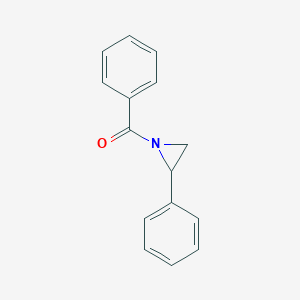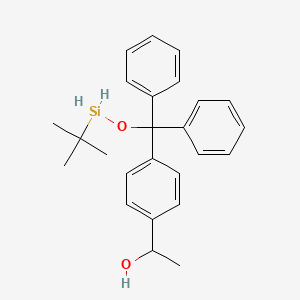![molecular formula C19H15NO B14127693 N-Phenyl-[1,1'-biphenyl]-2-carboxamide CAS No. 13234-80-5](/img/structure/B14127693.png)
N-Phenyl-[1,1'-biphenyl]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that features a biphenyl structure with a phenyl group attached to the nitrogen atom of a carboxamide group. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-Phenyl-[1,1’-biphenyl]-2-carboxamide may involve large-scale coupling reactions followed by amide formation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene, due to the presence of aromatic rings.
Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while nucleophilic substitution can produce various substituted amides .
Aplicaciones Científicas De Investigación
N-Phenyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
N-Phenyl-[1,1’-biphenyl]-2-carboxamide can be compared with other similar compounds such as:
N-Phenylbenzamide: A related compound with a single phenyl ring, used in similar applications but with different properties due to the absence of the biphenyl core.
Conclusion
N-Phenyl-[1,1’-biphenyl]-2-carboxamide is a versatile compound with significant applications in organic electronics, pharmaceuticals, and materials science. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial applications.
Propiedades
Número CAS |
13234-80-5 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
N,2-diphenylbenzamide |
InChI |
InChI=1S/C19H15NO/c21-19(20-16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,20,21) |
Clave InChI |
JVRMUFJCFLXSMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)





![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)





![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)

